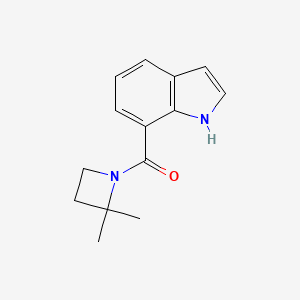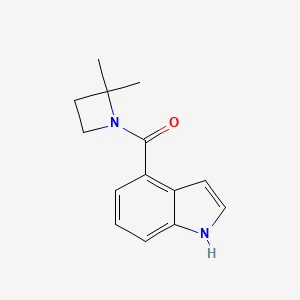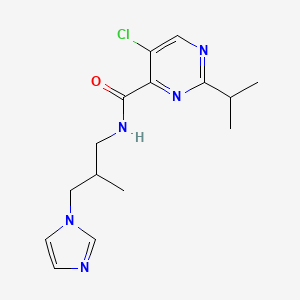![molecular formula C15H19NO B7585382 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)
2-Benzylbicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylbicyclo[2.2.1]heptane-2-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive drugs. It was first synthesized in the 1960s and has been extensively studied for its potential use in the treatment of various neurological disorders. 2.1]heptane-2-carboxamide.
Wirkmechanismus
2-Benzylbicyclo[2.2.1]heptane-2-carboxamide acts as a dopamine receptor agonist, specifically at the D1 and D2 receptor subtypes. It has been shown to increase dopamine release in the brain, leading to increased dopamine signaling and activity. This increased activity has been linked to the potential therapeutic effects of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide are primarily related to its activity at the dopamine receptors. It has been shown to increase dopamine release in the brain, leading to increased dopamine signaling and activity. This increased activity has been linked to the potential therapeutic effects of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide is its high potency and selectivity for dopamine receptors. This allows for precise targeting of dopamine signaling pathways in the brain. However, one limitation is that it has been shown to have some potential for abuse and addiction, which can make it difficult to use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide. One direction is to further study its potential use in the treatment of Parkinson's disease and other neurological disorders. Another direction is to study its potential use in the treatment of addiction and substance abuse disorders. Additionally, further research could be done to optimize the synthesis method for higher yields and purity of the compound. Finally, research could be done to better understand the potential for abuse and addiction associated with 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide and to develop strategies to mitigate these risks.
Synthesemethoden
The synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide involves the reaction of benzylamine with norbornanone in the presence of a catalyst such as aluminum trichloride. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been extensively studied and optimized, resulting in high yields of pure 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-Benzylbicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, depression, and addiction. It has been shown to have dopamine receptor agonist activity and can increase dopamine release in the brain. This activity has been linked to its potential use in the treatment of Parkinson's disease, where dopamine deficiency is a major factor in the disease's progression.
Eigenschaften
IUPAC Name |
2-benzylbicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c16-14(17)15(9-11-4-2-1-3-5-11)10-12-6-7-13(15)8-12/h1-5,12-13H,6-10H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFSJZPKGPLERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)

![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)
![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)
![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)




![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)

